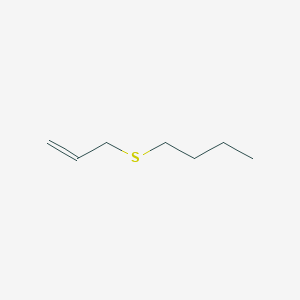

Allyl butyl sulfide

Description

Allyl butyl sulfide is an organosulfur compound characterized by an allyl group (CH₂=CH-CH₂-) bonded via a sulfur atom to a butyl group (CH₂-CH₂-CH₂-CH₂-). These compounds are formed during the enzymatic breakdown of alliin in garlic, producing volatile sulfur-containing molecules responsible for garlic’s odor and bioactivity . Allyl sulfides are lipid-soluble and exhibit diverse biological effects, including histone deacetylase (HDAC) inhibition and cytochrome P450 (CYP) modulation .

Properties

CAS No. |

5399-19-9 |

|---|---|

Molecular Formula |

C7H14S |

Molecular Weight |

130.25 g/mol |

IUPAC Name |

1-prop-2-enylsulfanylbutane |

InChI |

InChI=1S/C7H14S/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3 |

InChI Key |

HXMYUSWENPCWFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl butyl sulfide can be synthesized through several methods. One common approach involves the reaction of allyl chloride with butyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound and sodium chloride as a byproduct .

Another method involves the one-pot synthesis from sulfinate esters and allylsilanes through reduction of alkoxysulfonium intermediates. This method is efficient and leaves various functional groups unreacted .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent- and catalyst-free conditions have also been developed for the preparation of sulfides, including this compound, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Allyl butyl sulfide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can yield thiols and other sulfur-containing compounds.

Substitution: The allyl group in this compound can participate in substitution reactions, such as allylic substitution, where the allyl group is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Allyl chloride, sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted allyl compounds.

Scientific Research Applications

While the search results do not contain comprehensive data tables and case studies specifically for "Allyl butyl sulfide," they do provide information regarding allyl sulfide compounds and their applications.

Allyl Sulfide Compounds

- Insect Repellents Allyl sulfide compounds can repel blood-feeding ectoparasitic arthropods . These compounds deter landing and feeding by applying formulations containing allyl sulfide, allyl disulfide, and/or allyl polysulfide moieties to the skin, clothing, or environment . Pure garlic oil, which contains allyl sulfide compounds, can repel mosquitoes for a period of time .

- Molecular Weight Regulators Allyl CTAs (chain transfer agents) can potentially substitute mercaptans in the emulsion polymerization of styrene as efficient molecular weight regulators . Some allyl CTAs do not have strong odors, unlike mercaptans .

- Promoting Bone Density Allyl sulfide may have the ability to treat aging-associated osteoporosis . Allyl sulfide may promote bone marrow-derived mesenchymal stem cells (BMMSCs) differentiation and mineralization via inhibition of mitochondrial oxidative damage .

General Applications of Allyl Compounds

- Crosslinking The heightened reactivity of allylic groups has many practical consequences . The sulfur vulcanization of various rubbers exploits the conversion of allylic CH2 groups into CH−Sx−CH crosslinks . Drying oils such as linseed oil crosslink via oxygenation of allylic (or doubly allylic) sites . This crosslinking underpins the properties of paints and the spoilage of foods .

- Oxidation Allylic C-H bonds are susceptible to oxidation . One commercial application of allylic oxidation is the synthesis of nootkatone, the fragrance of grapefruit, from valencene, a more abundantly available sesquiterpenoid .

Additional Information

- Anti-inflammatory Effects Allyl sulfide has anti-inflammatory and immunomodulatory effects . Allyl sulfide treatments could reverse the aging-associated mitochondrial dysfunction and energy defect .

- Potential anticancer properties Allyl-, Butyl- and Phenylethyl-Isothiocyanate may exert tumor-suppressive properties on bladder cancer cells .

Mechanism of Action

The mechanism of action of allyl butyl sulfide involves its interaction with various molecular targets and pathways. In biological systems, it can modulate oxidative stress and influence the activity of enzymes involved in detoxification processes. The compound’s effects are often attributed to its ability to generate reactive sulfur species, which can interact with cellular components and alter their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

*Predicted properties based on structural trends. Longer alkyl chains (e.g., butyl) reduce volatility and water solubility compared to methyl analogs.

Concentration in Processed Garlic Products

Data from black garlic and aged garlic extract (AGE) highlight significant differences in abundance among allyl sulfides:

| Compound | Black Garlic (%) | Aged Garlic Extract (mg/L) |

|---|---|---|

| Allyl methyl sulfide | 18.2 | 1.37 |

| Allyl propyl sulfide | 0.15 | Not detected |

| Diallyl sulfide | 1.4 | 6.29 |

Allyl methyl sulfide dominates in black garlic due to thermal degradation of allicin, while diallyl sulfide is more stable in AGE . This compound is likely present in trace amounts, given its absence in these datasets.

Odor Profile and Stability

- Allyl methyl sulfide : Garlic-like odor (threshold: 0.14 ppb); persists in breath for hours post-garlic consumption .

- Diallyl sulfide : Pungent, metallic odor; decomposes into polysulfides (e.g., diallyl trisulfide) during cooking .

- This compound : Likely less pungent due to higher molecular weight and lower volatility.

Q & A

Q. How can researchers determine the molecular structure and conformation of allyl butyl sulfide?

Methodological Answer: The molecular structure can be elucidated using X-ray crystallography or computational quantum chemistry (e.g., DFT calculations) to analyze bond lengths, angles, and electronic properties. For dynamic visualization, 3D molecular modeling software (e.g., Gaussian, Avogadro) can generate interactive models, enabling researchers to assess van der Waals surfaces and steric interactions. Structural data files (SDF/MOL) from databases like CC-DPS can be imported into cheminformatics tools for further analysis .

Q. What analytical techniques are suitable for quantifying this compound in biological or synthetic mixtures?

Methodological Answer: Gas chromatography (GC) coupled with flame ionization or mass spectrometry (GC-MS) is optimal for separation and quantification. For example, dimethyl disulfide and diallyl trisulfide in Allium extracts were resolved using GC with a DB-5 column (30 m × 0.25 mm, 0.25 μm film) and helium carrier gas (1.0 mL/min) . HPLC with UV/Vis detection (λ = 210–230 nm) may also be used for non-volatile derivatives.

Q. How can the purity and stability of synthesized this compound be validated?

Methodological Answer: Purity is assessed via ¹H/¹³C NMR (e.g., δ 1.6–2.1 ppm for allylic protons) and elemental analysis (C, H, S). Stability studies under varying temperatures and pH levels can identify degradation pathways. For example, allyl sulfides in biopesticides degrade via oxidation, monitored by tracking disulfide/trisulfide ratios using Raman spectroscopy or FTIR .

Advanced Research Questions

Q. What mechanisms explain the role of this compound in modulating enzymatic activity related to carcinogen detoxification?

Methodological Answer: Allyl sulfides inhibit cytochrome P450 enzymes (e.g., CYP2E1) while upregulating glutathione S-transferases (GSTs), as shown in murine hepatocyte models. Experimental protocols involve:

Q. How does this compound influence stress relaxation in polymer networks, and how is this experimentally measured?

Methodological Answer: In thiol-ene-methacrylate systems, allyl sulfides enable addition-fragmentation chain transfer (AFCT) , reducing polymerization shrinkage stress. Experimental design includes:

- Formulating resins with tetrathiol, divinyl ethers, and dimethacrylates.

- Comparing allyl sulfide vs. propyl sulfide controls.

- Measuring stress via cantilever beam deflection and conversion rates with real-time FTIR or photo-rheometry . Stress reductions of 20–75% are achievable, dependent on allyl sulfide concentration and Tg .

Q. What statistical approaches resolve contradictions in sulfide composition data across biological samples?

Methodological Answer: Hierarchical cluster analysis (HCA) and principal component analysis (PCA) differentiate genotypes based on sulfide profiles. For example, garlic genotypes were clustered into two groups using HCA heatmaps: one with cyclic sulfides (e.g., 1,3-dithiolane) and another with allyl methyl sulfide/diallyl disulfide dominance. Discrepancies arise from extraction methods (e.g., steam distillation vs. SPME), necessitating multivariate ANOVA for normalization .

Q. How does this compound enhance cognitive health via gut microbiota modulation?

Methodological Answer: In murine models, allyl sulfide administration (10–50 mg/kg/day) increases Lactobacillus and Bifidobacterium populations, measured via 16S rRNA sequencing . Cognitive benefits are assessed using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.